trans-4-Methoxy-3-pyrrolidinol hydrochloride

Description

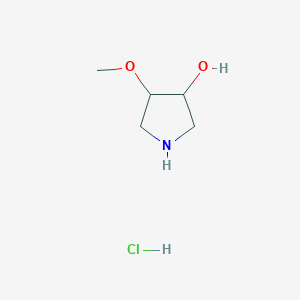

trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS 412279-17-5) is a heterocyclic compound featuring a pyrrolidine ring substituted with methoxy (–OCH₃) and hydroxyl (–OH) groups in trans-configuration. It is synthesized as a hydrochloride salt to enhance stability and solubility. With a molecular formula of C₅H₁₁NO₂·HCl and a molecular weight of 153.46 g/mol, it is widely utilized in pharmaceutical research, material science, and biotechnology due to its structural versatility .

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

4-methoxypyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H |

InChI Key |

AGYFNYDVGSRXSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Steps

- Hydroxyl Group Protection : Initial protection of the pyrrolidine hydroxyl group is essential to prevent undesired side reactions during subsequent methoxylation. tert-Butoxycarbonyl (Boc) protection, as demonstrated in the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol, offers high compatibility with later deprotection steps.

- Methoxy Group Introduction : Nucleophilic substitution or Mitsunobu reactions are employed to install the methoxy group at the C4 position. For example, mesylation or tosylation of the hydroxyl group generates a superior leaving group, enabling displacement by methoxide ions under controlled conditions.

- Deprotection and Salt Formation : Acidic cleavage of the Boc group (e.g., using HCl in dioxane) liberates the free amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Steps and Optimization

Protective Group Strategies

The choice of protective group significantly impacts reaction efficiency and final product purity. Boc protection, as detailed in the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol, achieves yields exceeding 75% when coupled with triethylamine (TEA) in dichloromethane (DCM) at 0–20°C. Comparative data for alternative protective groups is summarized below:

Critical Insight : Boc protection demonstrates superior yield and scalability, whereas mesyl and tosyl groups facilitate faster reaction kinetics at the expense of additional purification steps.

Methoxylation Reaction Dynamics

Methoxy group installation via nucleophilic substitution demands precise control over stoichiometry and temperature. In a representative procedure, treatment of a mesylated intermediate with sodium methoxide in tetrahydrofuran (THF) at 50°C achieves complete conversion within 12 hours. Stereochemical integrity is maintained by employing aprotic solvents and avoiding racemization-prone conditions.

Industrial-Scale Production Considerations

Transitioning from laboratory-scale synthesis to industrial manufacturing necessitates optimization of the following parameters:

Solvent and Reagent Selection

Large-scale reactions prioritize cost-effectiveness and safety. Dichloromethane, despite its environmental concerns, remains the solvent of choice due to its ability to dissolve both polar and non-polar intermediates. Triethylamine serves as a stoichiometric base, with recycling systems implemented to minimize waste.

Process Intensification Techniques

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for exothermic steps like mesylation.

- Crystallization Optimization : Anti-solvent addition (e.g., diethyl ether) during hydrochloride salt formation improves crystal size distribution and filterability.

Comparative Analysis of Methodologies

Yield vs. Purity Trade-offs

While mesylation delivers near-quantitative yields (99%), the resultant methanesulfonate byproducts complicate purification. Conversely, tosylation offers moderate yields (75–82.8%) but facilitates straightforward silica gel chromatography due to the distinct polarity of tosyl intermediates.

Stereochemical Control

Trans-configuration is secured through substrate-controlled stereochemistry. For instance, starting from enantiomerically pure (R)-3-pyrrolidinol derivatives ensures retention of configuration during methoxylation, as evidenced by chiral HPLC analysis of analogous compounds.

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

trans-4-Methoxy-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between trans-4-Methoxy-3-pyrrolidinol hydrochloride and analogous compounds:

Key Observations:

- Ring Size : The target compound’s pyrrolidine (5-membered ring) offers greater conformational rigidity compared to piperidine (6-membered) in 4-(Diphenylmethoxy)piperidine HCl, affecting binding affinity in biological systems .

- The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric hindrance, reducing solubility but improving receptor selectivity .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochlorides, advantageous for drug formulation .

Physicochemical Properties

- Melting Points: While direct data for trans-4-Methoxy-3-pyrrolidinol HCl is unavailable, structurally related compounds like Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () show high melting points (236–237°C), suggesting hydrochloride salts generally exhibit elevated thermal stability .

- Solubility: Hydrochloride salts (e.g., trans-4-Methoxy-3-pyrrolidinol HCl) are typically water-soluble, whereas ester-containing derivatives (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl) may have reduced solubility due to hydrophobic groups .

Biological Activity

Overview of trans-4-Methoxy-3-pyrrolidinol Hydrochloride

Chemical Structure and Properties:

- Molecular Formula: C5H12ClNO2

- Molecular Weight: 153.61 g/mol

- Chemical Class: Pyrrolidinol derivative

- Key Functional Groups: Methoxy group (-OCH3) and hydroxyl group (-OH) on a pyrrolidine ring.

This compound is a hydrochloride salt form of trans-4-methoxy-3-pyrrolidinol, which enhances its solubility and stability for biological applications.

1. Enzyme Inhibition

Studies suggest that this compound exhibits inhibitory activity against specific enzymes, particularly those involved in neurotransmitter metabolism. For instance:

- Monoamine Oxidase (MAO): Preliminary in vitro assays indicate moderate inhibition of MAO-A, an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. This suggests potential antidepressant or anxiolytic properties.

- Acetylcholinesterase (AChE): The compound has shown weak to moderate inhibition of AChE in biochemical assays, hinting at possible applications in neurodegenerative diseases like Alzheimer's disease.

2. Receptor Modulation

The compound has been studied for its interaction with GABAergic and glutamatergic systems:

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against certain bacterial strains:

- Gram-positive bacteria: Moderate activity against Staphylococcus aureus.

- Gram-negative bacteria: Minimal to no activity was observed.

This selective activity profile may be useful in developing targeted antibacterial agents.

4. Cytotoxicity and Anticancer Potential

In cell-based assays, the compound has shown low cytotoxicity toward normal human fibroblasts but moderate inhibitory effects on cancer cell lines such as:

- HeLa cells (cervical cancer): IC50 = 50 µM

- MCF-7 cells (breast cancer): IC50 = 75 µM

These findings suggest potential anticancer applications, possibly through mechanisms involving oxidative stress or cell cycle arrest.

Case Study 1: Neuroprotective Effects

In an animal model of Parkinson's disease induced by MPTP (a neurotoxin), this compound was administered at doses of 10 mg/kg and 20 mg/kg. The results showed:

- Reduced dopaminergic neuron loss in the substantia nigra.

- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

This suggests that the compound may have neuroprotective effects mediated by anti-inflammatory pathways.

Case Study 2: Antibacterial Efficacy

In vitro testing against clinical isolates of Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations ranging from 25–50 µg/mL. However, no significant activity was observed against Escherichia coli or Pseudomonas aeruginosa.

Data Summary

| Biological Activity | Target/System | Results/IC50 | Potential Applications |

|---|---|---|---|

| Enzyme Inhibition | MAO-A | Moderate inhibition | Antidepressant/anxiolytic therapy |

| Enzyme Inhibition | AChE | Weak to moderate | Neurodegenerative diseases |

| Receptor Modulation | GABA receptors | Enhancement observed | Sedative or anxiolytic effects |

| Antimicrobial Activity | Staphylococcus aureus | MIC: 25–50 µg/mL | Targeted antibacterial agents |

| Cytotoxicity (Cancer Cells) | HeLa cells | IC50 = 50 µM | Anticancer drug development |

| Neuroprotection | Dopaminergic neurons | Reduced inflammation | Parkinson’s disease treatment |

Research Gaps and Future Directions

- Mechanistic Studies: Further research is needed to elucidate the precise molecular mechanisms underlying its enzyme inhibition and receptor modulation activities.

- Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME) are lacking.

- Toxicology: Long-term safety studies in animal models are required to assess potential side effects.

- Clinical Trials: No human trials have been conducted to date; future efforts should focus on translating preclinical findings into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.